Receptor Selectivity: Regadenoson vs. Adenosine
Regadenoson Hydrate exhibits significantly higher selectivity for the A2A adenosine receptor compared to the non-selective agonist adenosine. This selectivity is quantifiable by its binding affinities (Ki) for human adenosine receptor subtypes [1].
| Evidence Dimension | Binding affinity (Ki) for adenosine receptor subtypes |
|---|---|
| Target Compound Data | hA2A Ki = 1.3 μM; hA1 Ki > 16.5 μM; minimal affinity for hA2B and hA3 [1] |
| Comparator Or Baseline | Adenosine (non-selective agonist, activates all four receptor subtypes with varying affinities) |
| Quantified Difference | ≥10-fold selectivity for A2A over A1 receptor; negligible activity at A2B and A3 receptors [1] |
| Conditions | In vitro radioligand binding assays using recombinant human adenosine receptors [1] |
Why This Matters
This high selectivity profile reduces the potential for off-target effects such as AV nodal block (A1-mediated) and bronchospasm (A2B/A3-mediated), which are associated with non-selective adenosine [2].
- [1] Gao Z, Li Z, Baker SP, et al. Novel short-acting A2A adenosine receptor agonists for coronary vasodilation: inverse relationship between affinity and duration of action of A2A agonists. J Pharmacol Exp Ther. 2001;298(1):209-218. View Source
- [2] Regadenoson. RxReasoner. Pharmacological properties. View Source
